Dibenzyl 3,5-pyridinedicarboxylate

Descripción general

Descripción

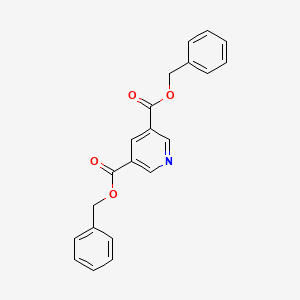

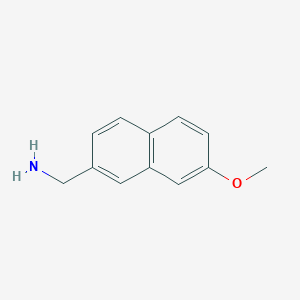

Dibenzyl 3,5-pyridinedicarboxylate (DBPDC) is a unique chemical compound with the molecular formula C21H17NO4 and a molecular weight of 347.4 g/mol1. It has drawn significant attention from researchers due to its diverse and important biological properties1.

Synthesis Analysis

The synthesis of Dibenzyl 3,5-pyridinedicarboxylate is not explicitly mentioned in the available resources. However, it’s worth noting that similar compounds have been synthesized using various methods1.Molecular Structure Analysis

The molecular structure of Dibenzyl 3,5-pyridinedicarboxylate is not directly available. However, the structure of 3,5-Pyridinedicarboxylate, a related compound, reveals an infinite 2D layer with honeycomb-like cavities2.Chemical Reactions Analysis

The specific chemical reactions involving Dibenzyl 3,5-pyridinedicarboxylate are not detailed in the available resources. However, related compounds have been involved in reactions leading to the formation of metal-organic frameworks3.Physical And Chemical Properties Analysis

The specific physical and chemical properties of Dibenzyl 3,5-pyridinedicarboxylate are not detailed in the available resources. However, vibrational spectroscopy (Raman and infrared) of related compounds has been analyzed based on density functional theory and experimental measurement5.Aplicaciones Científicas De Investigación

Supramolecular Chemistry

Dibenzyl 3,5-pyridinedicarboxylate has been studied in the context of supramolecular chemistry. It's shown to interact with diamide-based macrocycles, demonstrating different affinities based on the structure of the pyridine N-oxide derivatives. For instance, dibenzyl-3,5-pyridinediamine N-oxide shows a higher affinity to these macrocycles compared to other derivatives. The binding ability varies with the size of the macrocycle's cavity and the pyridine motif, highlighting its potential in designing selective molecular complexes (Chen et al., 2015).

Interaction with Quadruplex DNA

In another study, copper(II) complexes of substituted salicylaldehyde dibenzyl semicarbazones, which include derivatives of dibenzyl 3,5-pyridinedicarboxylate, have shown an ability to interact with quadruplex DNA formed from human telomeric sequences. These complexes exhibit selectivity for quadruplex DNA over duplex DNA, indicating potential applications in targeted therapies or molecular biology research (Ali et al., 2014).

Catalysis

Dibenzylhafnium complexes, which include dibenzyl 3,5-pyridinedicarboxylate derivatives, have been used as catalysts in the C(sp3)–H alkenylation of 2,6-dimethylpyridines with internal alkynes. This highlights the compound's potential in the field of organometallic catalysis, particularly in the stereoselective synthesis of trisubstituted alkenes (Lopez et al., 2016).

Metal-Organic Frameworks

Dibenzyl 3,5-pyridinedicarboxylate is also relevant in the synthesis of metal-organic frameworks (MOFs). For example, a study demonstrated the use of 3,5-pyridinedicarboxylate in forming a new MOF with Zn(2+) ions. This framework, which is highly flexible and possesses narrow channels, exhibits unique guest-dependent breakthrough adsorptions, including a reverse selectivity for hydrogen at low temperatures. Such properties make it a candidate for applications in gas storage and separation technologies (Chun & Seo, 2009).

Safety And Hazards

Direcciones Futuras

Dibenzyl 3,5-pyridinedicarboxylate and related compounds have drawn significant attention due to their diverse and important biological properties1. Future research could focus on exploring these properties further and developing new synthesis methods.

Propiedades

IUPAC Name |

dibenzyl pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4/c23-20(25-14-16-7-3-1-4-8-16)18-11-19(13-22-12-18)21(24)26-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSYWHJZCQPRME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CN=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl pyridine-3,5-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1R,3S,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1473703.png)

![(3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1473704.png)

![2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B1473712.png)

![2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1473718.png)

![4-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1473722.png)